molecular formula C20H18N6O6 B14688925 2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid CAS No. 33963-90-5

2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid

Cat. No.: B14688925
CAS No.: 33963-90-5
M. Wt: 438.4 g/mol
InChI Key: HXIVXWQIDXTHLK-ZZXKWVIFSA-N
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Description

2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid is a complex organic compound known for its significant role in various biological processes. This compound is structurally related to folic acid and is involved in numerous biochemical pathways, particularly in the synthesis of nucleotides and amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid typically involves multiple steps. One common method starts with the condensation of p-aminobenzoic acid with glutamic acid, followed by the introduction of the pteridine ring system through a series of cyclization and oxidation reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain high-purity products suitable for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which are useful in various biochemical assays.

    Reduction: Reduction reactions can modify the pteridine ring, altering its biological activity.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new compounds with potential therapeutic applications.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products

Scientific Research Applications

2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Plays a crucial role in the study of metabolic pathways and enzyme functions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain types of anemia and as a supplement in prenatal care.

    Industry: Utilized in the production of fortified foods and dietary supplements.

Mechanism of Action

The compound exerts its effects by participating in the synthesis of nucleotides and amino acids. It acts as a coenzyme in various enzymatic reactions, facilitating the transfer of one-carbon units. The molecular targets include enzymes involved in the folate cycle, such as dihydrofolate reductase and thymidylate synthase. These pathways are essential for DNA synthesis and repair, making the compound vital for cell growth and division.

Comparison with Similar Compounds

Similar Compounds

    Folic Acid: Structurally similar and shares many biological functions.

    Methotrexate: A folic acid antagonist used in chemotherapy.

    Leucovorin: A derivative of folic acid used to enhance the effects of chemotherapy.

Uniqueness

What sets 2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid apart is its specific structure, which allows it to participate in unique biochemical reactions and pathways. Its ability to act as a coenzyme in critical metabolic processes makes it indispensable in both research and therapeutic contexts.

Properties

CAS No.

33963-90-5

Molecular Formula

C20H18N6O6

Molecular Weight

438.4 g/mol

IUPAC Name

2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H18N6O6/c21-20-25-16-15(18(30)26-20)23-12(9-22-16)6-3-10-1-4-11(5-2-10)17(29)24-13(19(31)32)7-8-14(27)28/h1-6,9,13H,7-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,22,25,26,30)/b6-3+

InChI Key

HXIVXWQIDXTHLK-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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